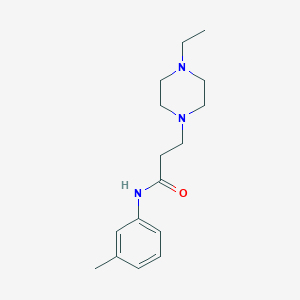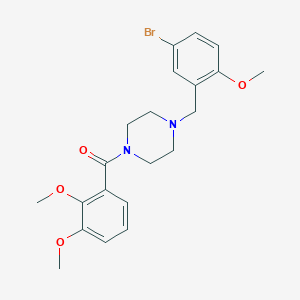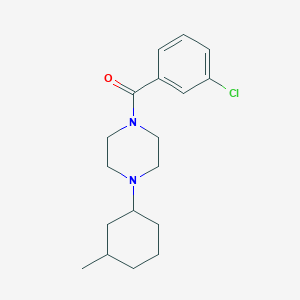
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. EPPA belongs to the class of amides and is a derivative of piperazine.
Mecanismo De Acción
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide exerts its pharmacological effects by binding to the dopamine D2 receptor in the brain. This binding results in the activation of the receptor and the subsequent release of dopamine, which is a neurotransmitter that is involved in reward and pleasure pathways in the brain. The release of dopamine is thought to be responsible for the therapeutic effects of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in various neurological disorders.
Biochemical and Physiological Effects:
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been shown to have several biochemical and physiological effects in animal models. These effects include the modulation of dopamine release, the reduction of drug-seeking behavior, and the improvement of motor function in animal models of Parkinson's disease. 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, which makes it a reliable compound for use in various assays. 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is also relatively inexpensive, which makes it accessible for use in academic research. However, one limitation of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Another direction is to explore the use of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in combination with other drugs, to determine whether it can enhance their therapeutic effects. Additionally, further research is needed to elucidate the exact mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, which could lead to the development of more specific and effective drugs. Overall, the potential applications of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in various fields make it an exciting compound for further research.
In conclusion, 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. Its high affinity for the dopamine D2 receptor makes it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand the potential applications of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide and to develop more specific and effective drugs based on its structure and pharmacological effects.
Métodos De Síntesis
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethylpiperazine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to have a high affinity for the dopamine D2 receptor, which is a target for many antipsychotic drugs. 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. In addition, 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
Nombre del producto |
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide |
|---|---|
Fórmula molecular |
C16H25N3O |
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-18-9-11-19(12-10-18)8-7-16(20)17-15-6-4-5-14(2)13-15/h4-6,13H,3,7-12H2,1-2H3,(H,17,20) |
Clave InChI |
USTRMKFHDWCACC-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C |
SMILES canónico |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)


![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
